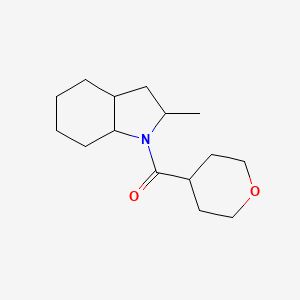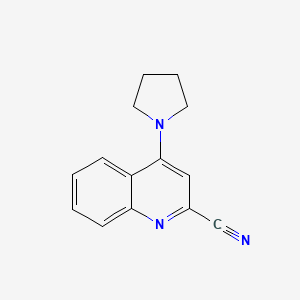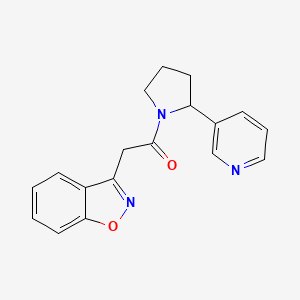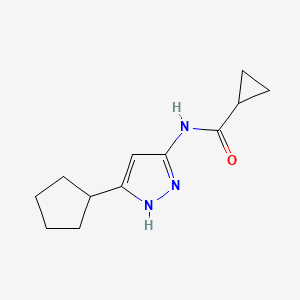
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
作用机制
CPP binds to the phencyclidine (PCP) site of the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, which is located in the ion channel pore, and blocks the influx of calcium ions, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPP has been shown to alter the expression and activity of various neurotransmitters and neuromodulators, including glutamate, dopamine, serotonin, and acetylcholine, and to affect the function of various brain regions and circuits, such as the prefrontal cortex, hippocampus, and striatum. CPP has also been shown to modulate the activity of various ion channels and receptors, such as voltage-gated calcium channels, GABA receptors, and opioid receptors.
实验室实验的优点和局限性
CPP has several advantages as a research tool, including its high potency and selectivity for the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, CPP also has several limitations, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its potential interference with other experimental manipulations.
未来方向
The potential applications of CPP in the field of neuroscience and pharmacology are vast and varied. Some possible future directions include the development of more potent and selective N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor antagonists, the investigation of the role of this compound receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, and the exploration of the therapeutic potential of this compound receptor modulation in these disorders. Additionally, the development of novel delivery methods, such as nanoparticles or viral vectors, could enhance the specificity and efficacy of CPP and other this compound receptor antagonists.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with 5-cyclopentyl-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学研究应用
CPP has been widely used as a research tool to investigate the role of N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptors in various physiological and pathological processes. It has been shown to block this compound receptor-mediated synaptic transmission and plasticity in vitro and in vivo, and to attenuate the behavioral effects of this compound receptor activation, such as hyperactivity, seizures, and pain.
属性
IUPAC Name |
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(9-5-6-9)13-11-7-10(14-15-11)8-3-1-2-4-8/h7-9H,1-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWITVWYTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

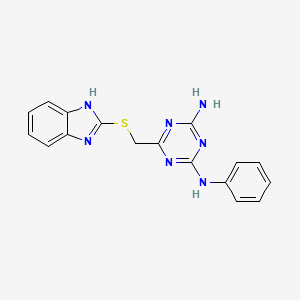
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)
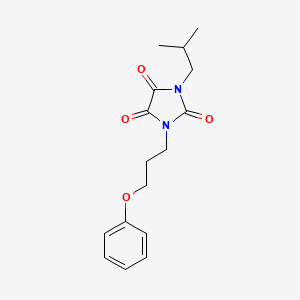

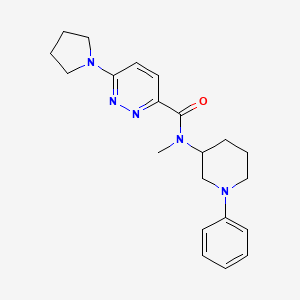
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
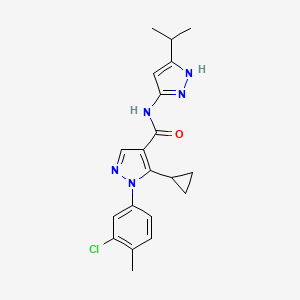
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)
![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
